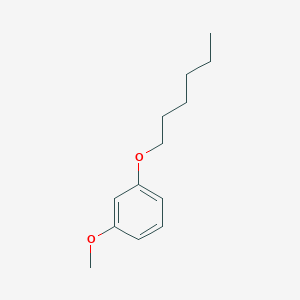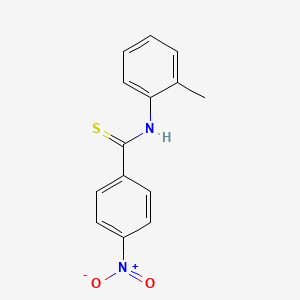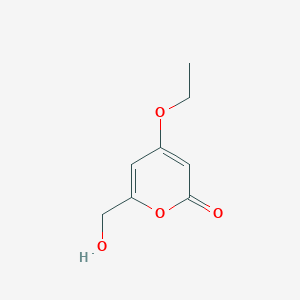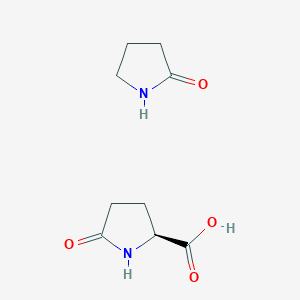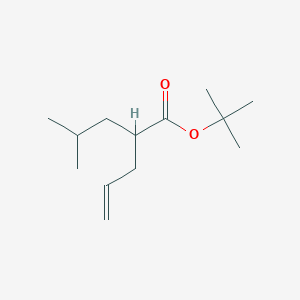![molecular formula C9H20OSi B14239568 Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane CAS No. 210821-71-9](/img/structure/B14239568.png)
Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane is an organosilicon compound with the molecular formula C9H20OSi. This compound is characterized by the presence of a trimethylsilyl group attached to an ether linkage, which is further connected to a 4-methylpent-1-en-3-yl group. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane typically involves the reaction of a suitable alcohol with trimethylchlorosilane in the presence of a base. For example, the reaction of 4-methylpent-1-en-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine can yield this compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group can protect reactive hydroxyl groups during chemical reactions, preventing unwanted side reactions. Additionally, the compound can participate in various chemical transformations, enabling the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Compounds with similar structures but different alkyl groups attached to the silicon atom.
Trimethylsilyl halides: Compounds where the ether linkage is replaced with a halide group.
Trimethylsilyl alkynes: Compounds with an alkyne group attached to the silicon atom.
Uniqueness
Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane is unique due to its specific structure, which combines the stability of the trimethylsilyl group with the reactivity of the 4-methylpent-1-en-3-yl group. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
210821-71-9 |
|---|---|
Fórmula molecular |
C9H20OSi |
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
trimethyl(4-methylpent-1-en-3-yloxy)silane |
InChI |
InChI=1S/C9H20OSi/c1-7-9(8(2)3)10-11(4,5)6/h7-9H,1H2,2-6H3 |
Clave InChI |
XLHSAZYDCDDKAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
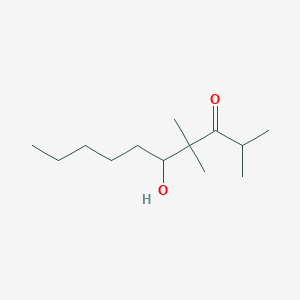
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
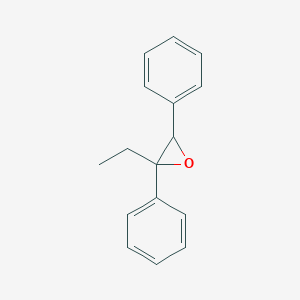
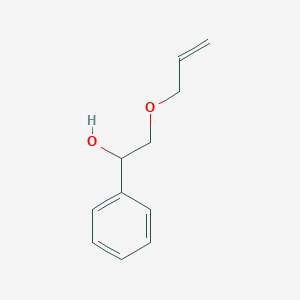
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
